Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004390
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC16004390

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12)
Standard InChI Key TUUAFHHJDGSGIK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=NNC2=NC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate has the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. Its IUPAC name is ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and it is alternatively labeled as ethyl pyrazolo[3,4-b]pyridine-4-carboxylate (SCHEMBL14353567) . The compound features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6), with an ethyl ester substituent at position 4 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
SMILESCCOC(=O)C1=CN=C2C=NN2C=C1
InChIKeyUYZQFYSPAKFCHL-UHFFFAOYSA-N

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure. The ¹H-NMR spectrum (DMSO-d₆) exhibits signals for the ethyl group (δ 1.30 ppm, triplet; δ 4.25 ppm, quartet), pyridine protons (δ 8.50–8.70 ppm), and pyrazole protons (δ 8.90 ppm) . The ¹³C-NMR spectrum reveals carbonyl (δ 165.5 ppm), aromatic carbons (δ 120–150 ppm), and ethyl carbons (δ 14.1, 60.8 ppm) .

Synthetic Methodologies

Conventional Routes

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves cyclocondensation reactions. A modified Doebner reaction under solvent-free conditions has been employed for analogous compounds, yielding intermediates like ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (60% yield) . For Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, a plausible route involves:

  • Cyclization of aminopyridine derivatives with hydrazine.

  • Esterification at the 4-position using ethyl chloroformate .

Table 2: Comparative Synthetic Conditions

MethodReactantsConditionsYieldSource
CyclocondensationAminopyridine, hydrazineReflux, 12 h55–60%
Solvent-free DoebnerAldehyde, ketone, ammonium120°C, 3 h60–90%

Optimization Strategies

Recent advances emphasize green chemistry principles. For example, solvent-free protocols reduce purification steps and improve yields (e.g., 90% for related esters) . Catalytic systems, such as Pd(PPh₃)₄ in Suzuki cross-coupling, enable functionalization at the 6-position, though hydrazide derivatives may require alternative routes to avoid catalyst deactivation .

Pharmacological Applications

Kinase Inhibition

Pyrazolo[3,4-b]pyridine derivatives are privileged scaffolds in kinase inhibitor design. Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a precursor for JAK2 and CDK inhibitors, which are pivotal in oncology and inflammatory diseases . Brominated analogs (e.g., 6-bromo derivatives) exhibit enhanced binding affinity due to halogen interactions with kinase ATP pockets .

Anti-Diabetic Activity

Aryl-substituted derivatives demonstrate α-amylase inhibitory activity, a therapeutic target for type 2 diabetes. In vitro studies report IC₅₀ values of 10–50 µM for hydrazide analogs, surpassing acarbose (IC₅₀: 58 µM) .

Table 3: Biological Activity of Selected Derivatives

CompoundTargetIC₅₀/EC₅₀Source
6-Bromo derivativeJAK2 kinase0.12 µM
Biaryl hydrazideα-Amylase10.5 µM

Stability and Degradation

The compound’s ester group confers susceptibility to hydrolysis under acidic or basic conditions. Stability studies in aqueous buffers (pH 1–13) indicate a half-life of 8–24 hours, with degradation yielding pyrazolo[3,4-b]pyridine-4-carboxylic acid .

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